molecular formula C8F18O2 B3330130 Perfluoro(5-methyl-3,6-dioxanonane) CAS No. 66804-94-2

Perfluoro(5-methyl-3,6-dioxanonane)

Cat. No.: B3330130
CAS No.: 66804-94-2
M. Wt: 470.05 g/mol
InChI Key: JFTQGIOLLLWQSI-UHFFFAOYSA-N
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Description

Perfluoro(5-methyl-3,6-dioxanonane) is a chemical compound with the molecular formula C8HF17O2 . It has a molecular weight of 452.07 and is a liquid at room temperature . The IUPAC name for this compound is 1-{1-[difluoro(1,2,2,2-tetrafluoroethoxy)methyl]-1,2,2,2-tetrafluoroethoxy}-1,1,2,2,3,3,3-heptafluoropropane .


Molecular Structure Analysis

The molecular structure of Perfluoro(5-methyl-3,6-dioxanonane) can be represented by the InChI code: 1S/C8HF17O2/c9-1(2(10,11)12)26-8(24,25)4(15,6(19,20)21)27-7(22,23)3(13,14)5(16,17)18/h1H .


Physical and Chemical Properties Analysis

Perfluoro(5-methyl-3,6-dioxanonane) is a liquid at room temperature . It has a density of 1.659 g/cm³ . The boiling point of this compound is -122°C . It has a flash point between 103-105°C .

Scientific Research Applications

Polymerization and Thermal Stability

Perfluoro(5-methyl-3,6-dioxanonane) and related compounds have been studied for their polymerization properties and thermal stability. Krukovsky (2017) investigated the polymerization of perfluoro-2,5-dimethyl-3,6-dioxanonanoic acid triethoxysilylpropylamide, revealing that the resulting polymer has an amorphous structure and is resistant to dissolution in organic and organofluorine solvents. The study also found that the polymer's weakest point at thermal destruction is the amide bond, leading to monohydro-derivative formation and coke residue (Krukovsky, 2017).

Optical Properties and Applications

Research by Sokolov et al. (2019) on copolymers of perfluoro-2-ethyl-2-methyl-1,3-dioxole and perfluoro-5-methyl-3,6-dioxanon-1-ene demonstrated these materials' suitability for optical fiber and integrated optical waveguide fabrication. These copolymers exhibit high optical transparency and have a non-monotonic refractive index, making them valuable in telecommunication applications (Sokolov et al., 2019).

Gas Separation and Membrane Technology

The homopolymer based on perfluoro(2-methyl-2-ethyl-dioxole), as studied by Belov et al. (2018), shows promising potential as a material for various membrane gas separations. This polymer is characterized by high gas permeability, diffusion, and solubility coefficients, along with a significant size of free volume elements, making it ideal for gas separation applications (Belov et al., 2018).

Environmental and Health Studies

Although not directly related to Perfluoro(5-methyl-3,6-dioxanonane), studies on related per- and polyfluoroalkyl substances (PFAS) provide insights into environmental and health impacts. For instance, Gaballah et al. (2020) evaluated developmental toxicity and neurotoxicity in zebrafish exposed to various PFAS, contributing to our understanding of the potential risks associated with these substances (Gaballah et al., 2020)

Safety and Hazards

Perfluoro(5-methyl-3,6-dioxanonane) is classified under the GHS07 hazard class . The hazard statements associated with this compound are H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements are P271, P261, and P280, advising to use only outdoors or in a well-ventilated area, avoid breathing vapours, and wear protective gloves/protective clothing/eye protection .

Properties

IUPAC Name

1,1,1,2,3,3-hexafluoro-2-(1,1,2,2,3,3,3-heptafluoropropoxy)-3-(1,1,2,2,2-pentafluoroethoxy)propane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8F18O2/c9-1(10,3(12,13)14)6(21,22)27-2(11,4(15,16)17)7(23,24)28-8(25,26)5(18,19)20
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTQGIOLLLWQSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(OC(C(F)(F)F)(F)F)(F)F)(C(F)(F)F)(OC(C(C(F)(F)F)(F)F)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8F18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40892446
Record name 5-Trifluoromethylperfluoro-3,6-dioxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

470.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66804-94-2
Record name 5-Trifluoromethylperfluoro-3,6-dioxanonane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40892446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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